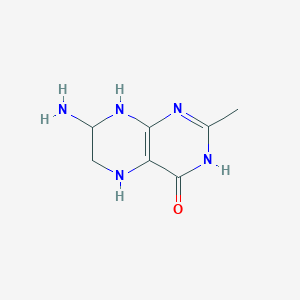![molecular formula C12H17BrO2 B13825303 Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[33113,7]decane-1-carboxylicacid,3-bromo-5-methyl- is a complex organic compound characterized by its unique tricyclic structure This compound is part of the adamantane family, known for its rigid and stable framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, followed by methylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The reactions are usually carried out in the presence of a catalyst such as iron or aluminum chloride, under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify its existing structure.
Addition Reactions: The presence of double bonds in the tricyclic structure allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone.
Applications De Recherche Scientifique
Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and rigidity.
Mécanisme D'action
The mechanism by which Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The tricyclic structure provides a rigid framework that enhances its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.13,7]decane-1-carboxylic acid: Lacks the bromine and methyl groups, resulting in different chemical properties and reactivity.
1-Bromo-3,5-dimethyladamantane: Similar structure but differs in the position of the bromine and methyl groups.
2-Bromoadamantane: Another related compound with a bromine atom but without the carboxylic acid group.
Uniqueness
Tricyclo[33113,7]decane-1-carboxylicacid,3-bromo-5-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C12H17BrO2 |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
(1S,3R,5S,7R)-3-bromo-5-methyladamantane-1-carboxylic acid |
InChI |
InChI=1S/C12H17BrO2/c1-10-2-8-3-11(5-10,9(14)15)7-12(13,4-8)6-10/h8H,2-7H2,1H3,(H,14,15)/t8-,10+,11+,12-/m1/s1 |
Clé InChI |
AQYMJKFAOHCXOD-NUGNTBJXSA-N |
SMILES isomérique |
C[C@]12C[C@@H]3C[C@](C1)(C[C@@](C3)(C2)Br)C(=O)O |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13825242.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
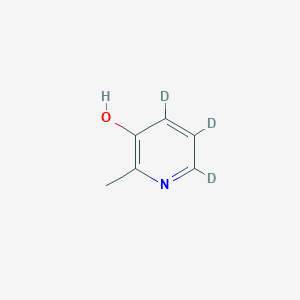
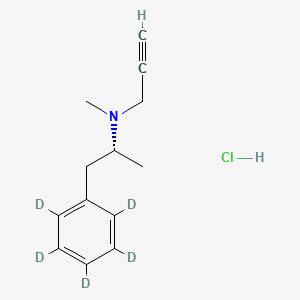
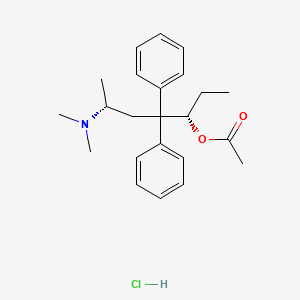
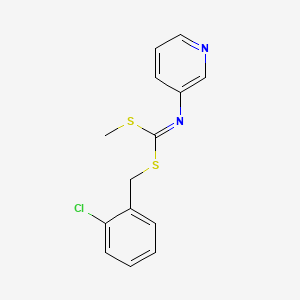
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)

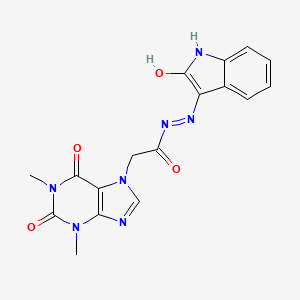
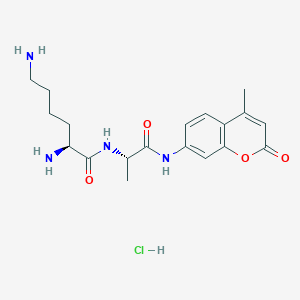
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
